2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide is a synthetic acetamide derivative featuring a 1,3-thiazol-2-yl core substituted with a 4-(propan-2-yl)phenyl group at position 2. This compound’s design combines heterocyclic and aromatic elements, common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-11(2)12-3-5-13(6-4-12)14-10-25-18(19-14)20-15(22)9-21-16(23)7-8-17(21)24/h3-6,10-11H,7-9H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBDPZSOICCKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone and thiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include acetic anhydride, thionyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as epilepsy and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
A. N-(1,3-Thiazol-2-yl)acetamide Derivatives
Several compounds share the N-(1,3-thiazol-2-yl)acetamide backbone but differ in substituents:
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Substituents: 3,4-Dichlorophenyl group. Key Features: The dichlorophenyl group enhances electronegativity and lipophilicity compared to the propan-2-ylphenyl group in the target compound. The twisted conformation between the phenyl and thiazole rings (61.8°) may influence binding interactions .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): Substituents: 2-Chlorophenyl and morpholino groups. Key Features: The morpholino group improves solubility via its polar oxygen atom, contrasting with the hydrophobic 2,5-dioxopyrrolidinyl group in the target compound.
B. TRPA1 Inhibitors () :
- HC-030031 and CHEM-5861528 :
- Structure : Both feature substituted phenylacetamide-thiazole cores.
- Activity : TRPA1 antagonists with IC50 values of 4–10 μM. The target compound’s dioxopyrrolidinyl group may enhance binding affinity compared to their dimethylpurinedione moieties.
C. Calcium Channel Stabilizers () :
- Suvecaltamide :
- Structure : Shares the 4-(propan-2-yl)phenyl-thiazol-2-ylacetamide framework but includes a trifluoroethoxy-pyridine side chain.
- Activity : Targets voltage-activated calcium channels (Cav), indicating structural flexibility for diverse biological targets.
Functional Group Analysis
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The 2,5-dioxopyrrolidinyl group provides hydrogen-bond acceptors, contrasting with the hydrogen-bond donors in HC-030031’s purinedione moiety.
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anticonvulsant properties, mechanisms of action, and relevant pharmacokinetic profiles.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into two main components: a pyrrolidinone moiety and a thiazole derivative. This unique combination is hypothesized to contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂S |
| Molecular Weight | 298.38 g/mol |
| CAS Number | 128746-57-6 |
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of compounds derived from the pyrrolidinone structure. For instance, related compounds have demonstrated efficacy in various seizure models:
- Maximal Electroshock (MES) Test : A standard method to evaluate anticonvulsant activity.
- Pentylenetetrazole (PTZ) Test : Used to assess the protective effects against chemically induced seizures.
- 6-Hz Test : A model for drug-resistant epilepsy.
In these tests, the compound showed significant protective effects, indicating its potential as an anticonvulsant agent.
The proposed mechanisms by which this compound exerts its effects include:
- Sodium Channel Modulation : Inhibition of sodium currents may stabilize neuronal membranes and prevent seizure propagation.
- Calcium Channel Interaction : Alterations in calcium influx could affect neurotransmitter release and neuronal excitability.
- TRPV1 Receptor Antagonism : The compound may interact with TRPV1 receptors, which are involved in pain perception and seizure activity.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
- Absorption : The compound exhibits good permeability in artificial membrane assays.
- Metabolism : It shows stability in human liver microsomes with minimal interaction with cytochrome P450 enzymes, suggesting a favorable metabolic profile.
- Toxicity : In vitro studies indicate no hepatotoxicity at concentrations up to 10 μM.
Case Studies
A notable study investigated the efficacy of this compound in animal models of epilepsy. The results demonstrated:
- ED50 values for seizure protection were established at approximately 23.7 mg/kg for MES and 22.4 mg/kg for the 6-Hz test.
- Behavioral assessments indicated a favorable safety margin when tested on rotarod performance in mice.
These findings support the hypothesis that this compound could serve as a candidate for further development in treating epilepsy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
